molecular formula C19H20N4OS B2833999 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea CAS No. 1211722-38-1

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea

Cat. No.: B2833999
CAS No.: 1211722-38-1
M. Wt: 352.46
InChI Key: YGFUTGZMLXPVMC-UHFFFAOYSA-N
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Description

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a complex organic compound that features an imidazole ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: H2, Pd/C

    Substitution: Br2, HNO3

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Mechanism of Action

The mechanism of action of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and urea moieties can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-14-7-5-6-10-16(14)22-18(24)20-11-12-25-19-21-13-17(23-19)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUTGZMLXPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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